molecular formula C13H20ClN3O2S B1500685 4-(2-Chloro-thiazol-5-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 939986-53-5

4-(2-Chloro-thiazol-5-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B1500685
CAS No.: 939986-53-5
M. Wt: 317.84 g/mol
InChI Key: FLJJYGKPZMEOFS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2S/c1-13(2,3)19-12(18)17-6-4-16(5-7-17)9-10-8-15-11(14)20-10/h8H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJJYGKPZMEOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671812
Record name tert-Butyl 4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-53-5
Record name 1,1-Dimethylethyl 4-[(2-chloro-5-thiazolyl)methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(2-Chloro-thiazol-5-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic molecule characterized by a thiazole ring, a piperazine ring, and a tert-butyl ester group. Its molecular formula is C13H20ClN3O2SC_{13}H_{20}ClN_{3}O_{2}S with a molecular weight of approximately 317.84 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in treating neurological and inflammatory diseases.

The presence of the thiazole moiety in the structure enhances its biological activity, particularly in modulating neurotransmission and inflammatory pathways. The tert-butyl ester group contributes to the compound's stability and solubility, making it suitable for pharmacological applications.

PropertyValue
Molecular FormulaC13H20ClN3O2SC_{13}H_{20}ClN_{3}O_{2}S
Molecular Weight317.84 g/mol
CAS Number939986-53-5

Research indicates that This compound interacts with various biological targets, influencing several signaling pathways. These interactions are crucial for understanding its potential therapeutic effects:

  • Inflammation Modulation : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Neurotransmission Regulation : It may affect neurotransmitter levels, which can be beneficial in treating neurological disorders.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its pharmacological effects:

Anticonvulsant Activity

A study demonstrated that derivatives of thiazole compounds, including those similar to This compound , showed significant anticonvulsant properties. The structure-activity relationship (SAR) indicated that modifications to the thiazole ring could enhance efficacy against seizures .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In vitro assays revealed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, related thiazole compounds demonstrated IC50 values below that of standard chemotherapeutics like doxorubicin, suggesting promising anticancer properties .

Case Studies

Case Study 1: Anticancer Activity
A series of synthesized thiazole derivatives were tested for their antiproliferative effects on cancer cell lines such as HT-29 and Jurkat cells. The results showed that compounds with similar structures to This compound exhibited significant cytotoxicity, with some derivatives showing higher potency than established drugs .

Case Study 2: Neuroprotective Effects
In animal models, the administration of compounds related to This compound resulted in reduced neuronal damage following induced seizures. This suggests a neuroprotective role, potentially through modulating excitatory neurotransmitter release .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs with Varying Heterocycles

tert-Butyl 4-(2-(thiazol-5-yl)ethyl)piperazine-1-carboxylate (8b)
  • Molecular Formula : C₁₄H₂₂N₃O₂S
  • Molecular Weight : 296.4 g/mol
  • Key Difference: Replaces the chlorothiazolemethyl group with a non-chlorinated thiazole-ethyl chain.
  • Synthesis : Prepared via Pd-catalyzed cross-coupling of 5-(chloromethyl)thiazole with a potassium trifluoroborate piperazine derivative.
  • Properties : Melting point 79–81°C; IR (KBr) ν = 2976 (C-H), 1680 (C=O) cm⁻¹ .
tert-Butyl 4-(2-(1-methyl-1H-imidazol-5-yl)ethyl)piperazine-1-carboxylate (8c)
  • Molecular Formula : C₁₅H₂₅N₄O₂
  • Molecular Weight : 299.4 g/mol
  • Key Difference : Substitutes thiazole with a 1-methylimidazole group.
  • Properties : Higher melting point (106–108°C) due to increased hydrogen-bonding capacity of the imidazole ring. IR (KBr) ν = 2978 (C-H), 1682 (C=O) cm⁻¹ .

Analogs with Modified Linkages or Substituents

4-(2-Chloro-thiazol-5-ylmethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
  • Molecular Formula : C₁₄H₂₂ClN₃O₂S
  • Molecular Weight : 331.11 g/mol
  • Key Difference : Incorporates a methyl group on the piperazine ring.
4-(2-Chloro-thiazol-5-ylMethoxy)-piperidine-1-carboxylic acid tert-butyl ester
  • CAS No.: 939986-56-8
  • Molecular Formula : C₁₄H₂₁ClN₂O₃S
  • Molecular Weight : 332.85 g/mol
  • Key Difference : Replaces the methylene (-CH₂-) linkage with an ether (-O-) bridge.
  • Impact : The ether linkage reduces hydrophobicity and may alter metabolic stability .

Analogs with Extended Aromatic Systems

4-(6-Chloro-4-ethoxycarbonyl-5-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester
  • CAS No.: 1201675-12-8
  • Molecular Formula : C₁₈H₂₆ClN₃O₄
  • Molecular Weight : 396.9 g/mol
  • Key Feature : Contains a substituted pyridine ring with ethoxycarbonyl and methyl groups.
  • Application : The pyridine moiety enhances π-π stacking interactions, making it relevant in kinase inhibitor synthesis .
4-[4-(8-cyclopentyl-5-methyl-7-oxo-6-trimethylsilanylethynyl-pyrido[2,3-d]pyrimidin-2-ylamino)phenyl]-piperazine-1-carboxylic acid tert-butyl ester
  • Key Feature : Features a fused pyridopyrimidine system with a trimethylsilylethynyl group.
  • Application : Designed for high-affinity binding to ATP pockets in therapeutic targets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Melting Point (°C) Reference
This compound C₁₃H₂₀ClN₃O₂S 317.8 2-Chlorothiazolemethyl N/A
tert-Butyl 4-(2-(thiazol-5-yl)ethyl)piperazine-1-carboxylate (8b) C₁₄H₂₂N₃O₂S 296.4 Thiazole-ethyl 79–81
tert-Butyl 4-(2-(1-methylimidazol-5-yl)ethyl)piperazine-1-carboxylate (8c) C₁₅H₂₅N₄O₂ 299.4 1-Methylimidazole-ethyl 106–108
4-(2-Chloro-thiazol-5-ylmethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester C₁₄H₂₂ClN₃O₂S 331.11 Piperazine-methyl N/A
4-(2-Chloro-thiazol-5-ylMethoxy)-piperidine-1-carboxylic acid tert-butyl ester C₁₄H₂₁ClN₂O₃S 332.85 Ether linkage N/A

Key Findings and Implications

  • Substituent Effects :

    • Chlorothiazole groups enhance electrophilicity, facilitating nucleophilic substitutions.
    • Imidazole analogs exhibit higher melting points due to hydrogen-bonding capacity.
    • Ether linkages reduce hydrophobicity compared to methylene bridges.
  • Synthetic Utility :

    • The Boc-protected piperazine core is versatile for modular synthesis of drug candidates.
    • Palladium-catalyzed cross-coupling (e.g., in ) is a robust method for introducing heterocyclic substituents .
  • Applications :

    • Chlorothiazole derivatives are prevalent in kinase inhibitors and antimicrobial agents.
    • Pyridine- and pyridopyrimidine-containing analogs (e.g., –17) target enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-thiazol-5-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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4-(2-Chloro-thiazol-5-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester

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